molecular formula C13H15ClN2O4 B12178320 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid

Katalognummer: B12178320
Molekulargewicht: 298.72 g/mol
InChI-Schlüssel: PZDJVXUUCQBQKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of propanoic acid and contains a chlorophenyl group, which is known for its various applications in chemical synthesis and research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxyl group of beta-alanine and the amine group of 4-chlorobenzoyl chloride .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C13H15ClN2O4

Molekulargewicht

298.72 g/mol

IUPAC-Name

3-[3-[(4-chlorobenzoyl)amino]propanoylamino]propanoic acid

InChI

InChI=1S/C13H15ClN2O4/c14-10-3-1-9(2-4-10)13(20)16-7-5-11(17)15-8-6-12(18)19/h1-4H,5-8H2,(H,15,17)(H,16,20)(H,18,19)

InChI-Schlüssel

PZDJVXUUCQBQKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)NCCC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.